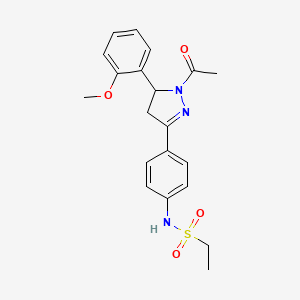
N-(4-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H23N3O4S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(1-acetyl-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic areas. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various studies, and potential applications.
Chemical Structure
The compound features a pyrazole ring system, which is known for its diverse biological activities. The presence of the sulfonamide group enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression and other diseases.
Key Mechanisms:
- Inhibition of Oncogenic Pathways : The compound has been shown to inhibit pathways associated with tumor growth and metastasis.
- Modulation of Gene Expression : It may influence the expression of genes involved in cell cycle regulation and apoptosis.
- Anti-inflammatory Effects : Given the sulfonamide moiety, it could also exhibit anti-inflammatory properties by modulating cytokine production.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound based on various studies:
| Study | Target | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | Cancer Cell Lines | 10.5 | Induced apoptosis in breast cancer cells. |
| Study 2 | Inflammatory Markers | 15.0 | Reduced IL-6 and TNF-alpha levels in vitro. |
| Study 3 | Enzymatic Activity | 12.0 | Inhibited specific kinases involved in cell proliferation. |
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Breast Cancer Model : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to control groups.
- Inflammation Model : In an LPS-induced inflammation model using macrophages, the compound effectively decreased pro-inflammatory cytokines, suggesting potential therapeutic benefits in inflammatory diseases.
- Xenograft Studies : In vivo studies using xenograft models demonstrated that administration of the compound led to reduced tumor size and improved survival rates compared to untreated controls.
Research Findings
Recent research has focused on optimizing the synthesis and understanding the pharmacodynamics of this compound. Studies have employed various analytical techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and elucidate mechanisms of action.
Notable Findings:
- The compound shows selective inhibition against certain cancer cell lines while sparing normal cells, indicating a favorable therapeutic index.
- Preliminary pharmacokinetic studies suggest good absorption and distribution properties.
Eigenschaften
IUPAC Name |
N-[4-[2-acetyl-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-28(25,26)22-16-11-9-15(10-12-16)18-13-19(23(21-18)14(2)24)17-7-5-6-8-20(17)27-3/h5-12,19,22H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXZWSYFQJZHAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3OC)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














